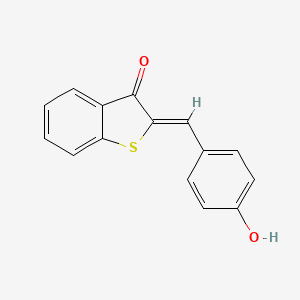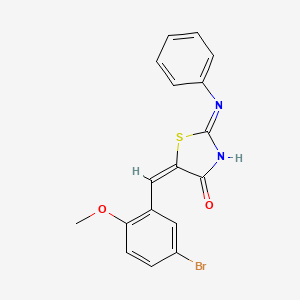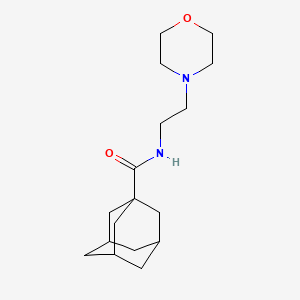
(2Z)-2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a hydroxyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-hydroxybenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reaction conditions may also be adjusted to ensure scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzothiophene ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted benzothiophene.
Aplicaciones Científicas De Investigación
(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins can modulate their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike benzylamine, which is primarily used as a precursor in organic synthesis, and 1,2-cyclohexane dicarboxylic acid diisononyl ester, which is used as a plasticizer, this compound has broader applications in scientific research and potential therapeutic uses.
Propiedades
Fórmula molecular |
C15H10O2S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
(2Z)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9- |
Clave InChI |
BHYUBYSOQLBDOH-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/S2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)

![Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)

![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705812.png)

![(2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B11705826.png)

![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)

